molecular formula C22H15F3NOP B14431290 Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- CAS No. 81850-43-3

Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)-

Katalognummer: B14431290
CAS-Nummer: 81850-43-3
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: BQWFUYWVEYBWKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C22H15F3NO. It is known for its unique structure, which includes a trifluoromethyl group and a triphenylphosphoranylidene moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- typically involves the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to room temperature.

Major Products Formed

The major products formed from these reactions include trifluoromethylated amines, oxides, and substituted derivatives, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triphenylphosphoranylidene moiety can form stable complexes with metal ions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4,4-Trifluoro-3-oxobutanenitrile
  • Ethyl 4,4,4-trifluoro-3-oxobutanoate
  • 4,4,4-Trifluoro-3-oxobutyronitrile

Uniqueness

Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is unique due to the presence of both the trifluoromethyl group and the triphenylphosphoranylidene moiety. This combination imparts distinctive chemical properties, making it a valuable compound in various research applications.

Eigenschaften

81850-43-3

Molekularformel

C22H15F3NOP

Molekulargewicht

397.3 g/mol

IUPAC-Name

4,4,4-trifluoro-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanenitrile

InChI

InChI=1S/C22H15F3NOP/c23-22(24,25)21(27)20(16-26)28(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H

InChI-Schlüssel

BQWFUYWVEYBWKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=C(C#N)C(=O)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.